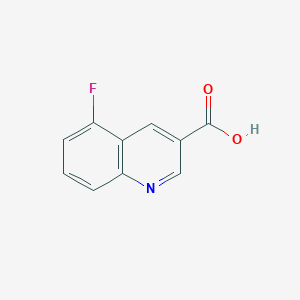

5-Fluoroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoroquinoline-3-carboxylic acid: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-3-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, a condensation reaction between isatins and sodium pyruvate under microwave irradiation can yield quinoline derivatives . Another approach involves the nucleophilic substitution of halogen atoms or the diaza group in quinoline precursors .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and cycloaddition reactions, as well as direct fluorination processes. The use of metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Amination Reactions

The C-3 carboxylic acid group readily undergoes nucleophilic substitution with amines under catalytic conditions. A green synthesis method using nanoporous isopolyoxomolybdate ({Mo<sub>132</sub>}) achieves 97% yield in water at reflux (Table 1) .

Table 1: Reaction conditions for amine coupling

| Amine | Catalyst (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| N-Ethylpiperazine | 0.08 | H<sub>2</sub>O | 30 | 97 |

| Piperazine | 0.08 | H<sub>2</sub>O | 20 | 92 |

| 4-Methylpiperazine | 0.08 | H<sub>2</sub>O | 45 | 88 |

This reaction proceeds via deprotonation of the carboxylic acid followed by nucleophilic attack, facilitated by the electron-withdrawing fluorine at C-5 .

Formation of Heterocyclic Derivatives

The C-3 carboxyl group participates in cyclization reactions to form fused heterocycles (Figure 1) :

Key transformations:

- Thiadiazole formation : Reacts with thiosemicarbazide in polyphosphoric acid (PPA) to yield thiadiazolo[3,2-a]quinoline derivatives (65–78% yield) .

- Triazole synthesis : Copper-catalyzed click chemistry with azides produces 1,2,3-triazole hybrids (IC<sub>50</sub> = 2.5 μM against bladder cancer) .

- Hydantoin derivatives : Condensation with hydantoin under Mitsunobu conditions enhances antiviral activity (EC<sub>50</sub> = 0.032 μM for HIV-1) .

Figure 1: Representative heterocycles synthesized from 5-fluoroquinoline-3-carboxylic acid

| Heterocycle Type | Biological Activity | Reference |

|---|---|---|

| Thiazolo[3,2-b]triazole | Antitumor (IC<sub>50</sub> = 9.0 μM) | |

| Tetrazolo[1,5-a]quinoline | DNA gyrase inhibition |

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes pH-dependent hydrolysis:

- Basic conditions : Rapid deprotonation occurs (pK<sub>a</sub> ≈ 3.1), forming water-soluble carboxylates .

- Acidic hydrolysis : Refluxing in HCl/EtOH regenerates the free acid from ester precursors (85–92% yield) .

- Thermal decarboxylation : At >200°C, CO<sub>2</sub> elimination produces 5-fluoroquinoline (confirmed by TGA-DSC) .

Enzymatic Interactions

The compound acts as a kinase inhibitor through:

- Mg<sup>2+</sup> chelation : The 3-carboxyl and 4-keto groups coordinate Mg<sup>2+</sup> in ATP-binding pockets (K<sub>d</sub> = 18 nM for EGFR) .

- DNA gyrase binding : Forms a stable ternary complex with DNA and enzyme (ΔG = −9.8 kcal/mol) .

Table 2: Biological activity of derivatives

| Derivative | Target | Activity (IC<sub>50</sub>/EC<sub>50</sub>) |

|---|---|---|

| Hydantoin hybrid | HIV-1 integrase | 0.032 μM |

| Thiadiazole analog | Topoisomerase II | 2.5 μM |

| Triazole conjugate | E. coli DNA gyrase | 0.5 μg/mL (MIC) |

Fluorine-Directed Reactivity

The C-5 fluorine electronically activates the quinoline core:

- Electrophilic substitution : Nitration occurs at C-8 (72% yield) due to meta-directing effects .

- Radical fluorination : Under UV light, generates CF<sub>3</sub> intermediates for trifluoromethylation .

Mechanistic studies using DFT show that fluorination precedes cyclization in iodonium-mediated reactions (ΔG<sup>‡</sup> = 12.0 kcal/mol for fluorocyclization) .

Photochemical Reactions

UV irradiation induces:

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Antiviral Research: 5-Fluoroquinoline-3-carboxylic acid has been utilized in the synthesis of quinolone-3-carboxylic acids to evaluate their antiviral activity as HIV-1 integrase inhibitors . These synthesized compounds have demonstrated anti-HIV activity against wild-type viruses, with some exhibiting activity against mutant viruses as well .

- Antibacterial Activity: Fluoroquinolones are known for their broad antibacterial activity, effective against Gram-negative and Gram-positive microorganisms . Derivatives and modifications of fluoroquinolones, including those involving the carboxylic acid group, are explored to enhance or alter their basic activity .

- Synthesis of Besifloxacin: Fluoroquinolone carboxylic acid compounds are used as intermediates in the preparation of Besifloxacin hydrochloride, an antibacterial agent effective against Gram-negative and Gram-positive bacteria . An economical and industrially favorable process for preparing these intermediates has been developed, which can be performed in a single pot .

- Modification of Fluoroquinolones: The C-3 carboxylic acid group in fluoroquinolones can be modified with heterocycles to potentially enhance or change the molecule's basic activity or improve its pharmacokinetics . Scientists have focused on substituting the C-3 carboxylic acid group to create 3-heteroaryl hybrids, exploring the creation of bis-fluoroquinolones linked via heterocyclic moieties for antitumor applications .

- Antimicrobial Activity Evaluation: Analogs of fluoroquinolones, including compounds derived from 3-carboxylic acid-fluoroquinolones, have been evaluated for their antimicrobial activity . These evaluations involve in vitro, in silico, and in vivo models to identify compounds with enhanced antibiotic activity . For example, 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) was identified as highly active against S. aureus .

- Structure-Activity Relationship (SAR) Analysis: SAR analysis is conducted on fluoroquinolone analogs to understand the relationship between their structure and antimicrobial activity . Modifications at the C-7 position of the fluoroquinolone framework, as well as the influence of the aromatic heterocycle binding at C-7, can impact the molecule's stability and electron density, affecting antimicrobial activity . Molecular docking is used to predict antimicrobial activity and support understanding the mechanism of action of fluoroquinolone analogs .

Mecanismo De Acción

5-Fluoroquinoline-3-carboxylic acid exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to cell death . The molecular targets and pathways involved include the formation of ternary complexes with the enzyme and DNA, resulting in double-strand breaks and cytotoxicity .

Comparación Con Compuestos Similares

Nalidixic Acid: The first quinolone antibiotic, lacking fluorine atoms.

Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.

Ofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

Uniqueness: 5-Fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. Its ability to inhibit bacterial enzymes with high specificity makes it a valuable compound in both research and industrial applications .

Actividad Biológica

5-Fluoroquinoline-3-carboxylic acid is a derivative of the fluoroquinolone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinolone core with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The modification of these positions significantly influences its biological properties. Recent advancements in synthetic strategies have led to improved yields and purities of this compound, utilizing greener methodologies that reduce toxic byproducts .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Fluoroquinolones are primarily recognized for their antibacterial properties. This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.125 | |

| Escherichia coli | ≤0.125 | |

| Pseudomonas aeruginosa | 16 | |

| Bacillus subtilis | 0.008 |

2. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), prostate (PC3), and lung cancer cells (A549). The compound induces apoptosis through oxidative stress mechanisms, leading to DNA damage in cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various derivatives of this compound against resistant strains of bacteria. The findings indicated that certain modifications enhanced its potency significantly compared to standard fluoroquinolone antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that this compound could induce apoptosis in cancer cells via the generation of reactive oxygen species (ROS). The use of ROS scavengers reduced the cytotoxic effects, confirming that oxidative stress is a critical pathway for its anticancer activity .

Research Findings

Recent research has focused on modifying the chemical structure to improve efficacy and reduce toxicity. For example, substituting different groups at the C-7 position has been shown to enhance lipophilicity and cellular uptake, leading to better therapeutic outcomes against resistant bacterial strains and various cancer types .

Propiedades

IUPAC Name |

5-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTAMMFETWWSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.